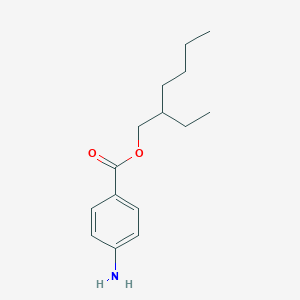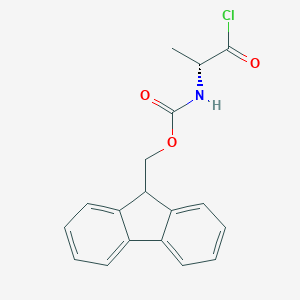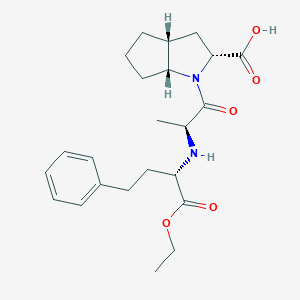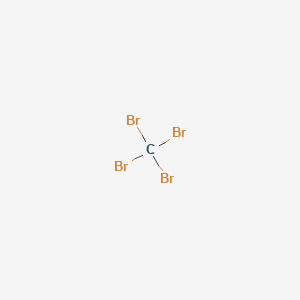
4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol (IPMTT) is a small molecule that has been studied for its potential applications in various scientific research fields. IPMTT is a unique molecule due to its ability to form stable thiolate anions, which can be used to form covalent bonds. This property makes IPMTT a versatile and attractive molecule for use in various scientific research applications.
Scientific Research Applications
Corrosion Inhibition
4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol: is part of the 1,2,4-triazole derivatives known for their effectiveness in preventing metal corrosion. These compounds are particularly useful as they form a protective film on the metal surface, displacing water molecules and interacting with the metal’s d-orbitals. This interaction is facilitated by the abundant π-electrons and unshared electron pairs on the nitrogen atom within the triazole ring .
Antimicrobial Activity
The triazole derivatives exhibit significant antimicrobial properties. They have been found to be effective against a range of microorganisms. This makes them valuable in the development of new antimicrobial agents that could be used in various medical and agricultural applications .
Agricultural Chemicals
In agriculture, triazole derivatives serve as fungicides. They protect plants by inhibiting the growth of fungi that can cause diseases. The presence of the triazole moiety in compounds is crucial for this application, providing the necessary chemical activity to combat fungal threats to crops .
Pharmaceutical Applications
The triazole core is a common feature in many therapeutic agents. It is found in antifungal drugs such as fluconazole and itraconazole, which are vital in clinical therapy. The structural presence of the triazole ring contributes to the efficacy of these drugs .
DNA Marker Detection
In the field of biochemistry, 4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol has been used in designing probes for the fast and accurate detection of DNA markers. This application is essential in genetic research and diagnostic procedures, where precise detection of DNA markers is critical .
Antitumor Activity
Triazole derivatives have shown potential in antitumor treatments. They are part of the structure of certain antitumoral agents, indicating the role of the triazole ring in enhancing the medicinal properties required for combating cancer cells .
properties
IUPAC Name |
3-methyl-4-propan-2-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S/c1-4(2)9-5(3)7-8-6(9)10/h4H,1-3H3,(H,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASORQSEVCDPBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
151519-23-2 |
Source


|
| Record name | 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[2,3-Dihydroxy-5-[(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]phenyl]-5-[(6Z)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]benzene-1,2-diol](/img/structure/B125864.png)
![1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone](/img/structure/B125865.png)

![(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid](/img/structure/B125874.png)





